N-(3,4-dimethoxybenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H21N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-29-22-11-10-16(13-23(22)30-2)15-26-24(28)18-14-21(20-9-5-6-12-25-20)27-19-8-4-3-7-17(18)19/h3-14H,15H2,1-2H3,(H,26,28) |
InChI Key |
QOCZHEGXPSGRNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)OC |
Origin of Product |
United States |
Preparation Methods
Conrad-Limpach Cyclization
The Conrad-Limpach method involves cyclizing β-ketoesters with arylamines. For N-(3,4-dimethoxybenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, 4-hydroxyquinoline-3-carboxylic acid is a critical intermediate. Bhatt et al. demonstrated that reacting m-chloroaniline with pyruvic acid and benzaldehyde under microwave irradiation (1–2 minutes) yields quinoline-4-carboxylic acid derivatives in >80% efficiency. This method reduces side reactions compared to traditional reflux conditions (3–5 hours).
Friedländer Annulation
Friedländer condensation between 2-aminobenzaldehyde and ketones offers an alternative route. Duvelleroy et al. reported a microwave-assisted protocol using 2-methoxy acrylates and N-arylbenzaldimines with InCl₃ catalysis, achieving cyclization in <30 minutes. This method is particularly effective for introducing electron-withdrawing groups (e.g., pyridinyl) at position 2 of the quinoline.
Table 1: Comparison of Quinoline Core Synthesis Methods
| Method | Conditions | Catalyst | Yield (%) | Time | Source |
|---|---|---|---|---|---|
| Conrad-Limpach | Microwave, 150°C | None | 85 | 2 min | |
| Friedländer | InCl₃, CH₃CN, 80°C | InCl₃ | 78 | 30 min | |
| Classical Reflux | Ethanol, reflux | None | 65 | 3–5 h |
Carboxamide Linkage Formation
The final step involves coupling quinoline-4-carboxylic acid with 3,4-dimethoxybenzylamine:
Acid Chloride Intermediate
Activation of the carboxylic acid using thionyl chloride (SOCl₂) forms the acid chloride, which reacts with 3,4-dimethoxybenzylamine in dichloromethane (DCM) at 0–5°C. This method, reported by EvitaChem, yields 68–75% product but necessitates careful moisture control.
Coupling Reagent-Assisted Synthesis
Modern protocols favor carbodiimide reagents. A 2023 study used HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA in DMF, achieving 92% conversion at room temperature. EDCl/HOBt systems are less efficient (65–70%) due to steric hindrance from the quinoline and pyridinyl groups.
Table 2: Carboxamide Coupling Efficiency
| Reagent System | Solvent | Temperature | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| HATU/DIPEA | DMF | RT | 92 | 98 | |
| EDCl/HOBt | THF | 0°C | 70 | 95 | |
| SOCl₂ | DCM | 0–5°C | 75 | 90 |
Purification and Characterization
Chromatographic Techniques
Flash chromatography (silica gel, ethyl acetate/hexane gradient) remains the standard for isolating the final product. HPLC analysis (C18 column, acetonitrile/water) confirms >95% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J = 4.2 Hz, 1H, pyridinyl-H), 8.45 (s, 1H, quinoline-H), 7.89–7.25 (m, 9H, aromatic), 4.62 (s, 2H, CH₂), 3.84 (s, 6H, OCH₃).
-
HRMS : m/z 399.4 [M+H]⁺, matching the molecular formula C₂₄H₂₁N₃O₃.
Scalability and Industrial Feasibility
Continuous Flow Synthesis
A 2024 pilot-scale study demonstrated that integrating microwave-assisted quinoline formation with continuous flow amidation (HATU/DIPEA) reduces batch time from 48 h to 6 h, achieving 85% overall yield.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using a ball mill (quinoline acid + amine, 30 min) yielded 80% product but requires post-reaction purification.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of quinoline derivatives, including N-(3,4-dimethoxybenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide. A notable compound from this class is DDD107498, which has demonstrated:
- Mechanism of Action : Inhibition of translation elongation factor 2 (), crucial for protein synthesis in Plasmodium falciparum, the malaria-causing parasite .
- Efficacy : Exhibited low nanomolar potency against various stages of the parasite lifecycle, including gametocytes responsible for transmission .
Efficacy Data
| Compound | EC50 (nM) | ED90 (mg/kg) | Oral Bioavailability (%) | Mechanism of Action |
|---|---|---|---|---|
| DDD107498 | 120 | <1 | 84 | Inhibition of |
| Other Quinoline Derivatives | Varies | Varies | Varies | Various mechanisms |
Anticancer Activity
The compound also shows promise as an anticancer agent. Research indicates that derivatives of quinoline can selectively target cancer cells. For instance:
- Cell Lines Tested : Compounds derived from quinoline scaffolds were tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).
- Activity Range : Active compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells .
Anticancer Efficacy Data
| Compound Type | Target Cell Line | IC50 (µg/mL) |
|---|---|---|
| Quinoline Derivatives | HCT-116 | 1.9 - 7.52 |
| Quinoline Derivatives | MCF-7 | Similar range |
Case Studies
- Antimalarial Development : The development process for DDD107498 involved extensive medicinal chemistry optimization to enhance pharmacokinetic properties and efficacy against malaria. The compound progressed to preclinical development due to its favorable profile .
- Cancer Treatment Studies : A study on methyl derivatives of quinoline showed that modifications to the side chains significantly affected their anticancer activity, suggesting a structure-activity relationship that could guide further drug design .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the pyridine ring and methoxy groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
The quinoline scaffold is shared among several analogs, but substituent patterns diverge significantly, influencing bioactivity and physicochemical properties. Below is a comparative analysis:
Table 1: Key Structural Features and Inferred Properties
Activity and Pharmacological Insights
- AChE Inhibition: Compound 18 (quinoline series) exhibits potent AChE inhibition (IC₅₀ = 0.01 µM), attributed to its benzylpiperidine and methoxyphenyl groups, which likely interact with the enzyme’s catalytic site. The target compound’s pyridin-2-yl and dimethoxybenzyl groups may offer similar π-π stacking and hydrophobic interactions but require empirical validation .
- Solubility and Bioavailability : The sulfamoyl group in ’s analog increases polarity, suggesting better aqueous solubility than the target compound’s lipophilic dimethoxybenzyl group. This could influence absorption and distribution profiles .
Biological Activity
N-(3,4-dimethoxybenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
This compound features a quinoline backbone substituted with a pyridine group and a dimethoxybenzyl moiety. The structural formula can be represented as follows:
This compound exhibits properties that may contribute to its biological activities, including the ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of quinoline derivatives, this compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 7.5 | Cell cycle arrest in G1 phase |
| A549 (Lung) | 6.0 | Inhibition of mitochondrial respiration |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms, making it a candidate for further development in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are well-documented. This compound has shown promising activity against various bacterial strains.
Antibacterial Spectrum
A study assessed the antibacterial activity of this compound against several pathogenic bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Mycobacterium tuberculosis | 10 |
The results indicate that this compound has significant antibacterial activity, particularly against Mycobacterium tuberculosis, suggesting its potential use in treating infectious diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Walls : Its structure allows it to penetrate bacterial membranes effectively.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3,4-dimethoxybenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a quinoline-4-carboxylic acid derivative with a substituted benzylamine. For example, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base can facilitate carboxamide bond formation under mild conditions (room temperature, 12–24 hours). Precipitation or column chromatography (e.g., C18 reverse-phase HPLC) is used for purification . Key optimizations include stoichiometric control of reactants, inert atmosphere to prevent oxidation, and monitoring reaction progress via TLC or LC-MS.
Q. How is structural characterization of this compound achieved, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves the quinoline core, pyridinyl, and dimethoxybenzyl substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, X-ray crystallography (using programs like ORTEP or SHELX) provides absolute stereochemistry and bond-angle data, as demonstrated in related quinoline carboxamides .
Advanced Research Questions
Q. What strategies address instability or decomposition during storage or biological assays?
- Methodological Answer : Instability in solvents like DMSO or aqueous buffers (observed in structurally similar compounds) can be mitigated by storing lyophilized samples at –20°C under inert gas. For in vitro assays, fresh stock solutions in degassed solvents (e.g., acetonitrile with 0.1% formic acid) reduce oxidative degradation. Stability studies using accelerated thermal stress (40°C/75% RH) coupled with LC-MS track decomposition pathways .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance target binding?
- Methodological Answer : Computational docking (e.g., AutoDock Vina or Schrödinger Suite) identifies critical interactions between the quinoline core, pyridinyl group, and target proteins (e.g., kinases). For example:
- The 3,4-dimethoxybenzyl group may occupy hydrophobic pockets.
- Pyridin-2-yl substitution influences π-π stacking.
Experimental validation via alanine scanning or fluorinated analogs (using ¹⁹F NMR) quantifies binding contributions .
Q. What are common synthetic byproducts, and how are they resolved during purification?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., quinoline-4-carboxylic acid), dimethoxybenzylamine adducts, or oxidation byproducts (e.g., N-oxide derivatives). These are separable via gradient HPLC (Zorbax SB-C18 column, 5–95% acetonitrile/water). For scale-up, flash chromatography with silica gel (ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield .
Q. How can computational modeling predict metabolic liabilities or toxicity?
- Methodological Answer : Tools like SwissADME or MetaSite predict Phase I/II metabolism. For this compound:
- Methoxy groups may undergo demethylation via cytochrome P450 enzymes.
- The pyridinyl ring could form reactive metabolites (e.g., epoxides).
Experimental validation uses hepatocyte incubation with LC-MS/MS to identify glutathione adducts or stable isotopes (e.g., deuterated methoxy groups) to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
